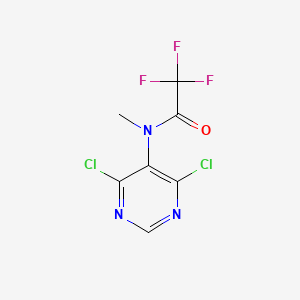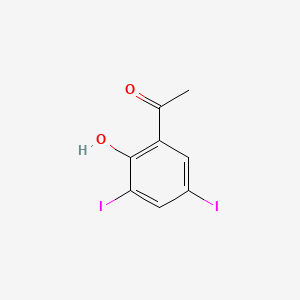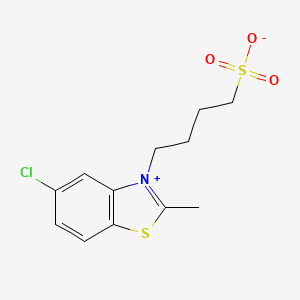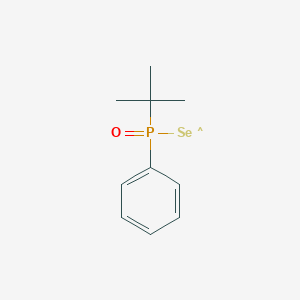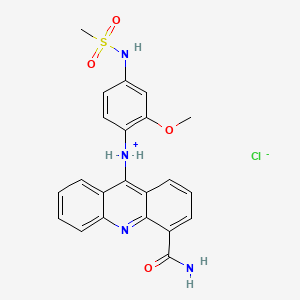
4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential anticancer properties. This compound is an analogue of amsacrine, a well-known anticancer drug, and has been studied for its enhanced lipophilicity and broader clinical antitumor spectrum .
准备方法
The synthesis of 4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the acridine core, followed by the introduction of the carboxamide group. The methoxy and methylsulfonamido groups are then added to the aniline ring, which is subsequently attached to the acridine core. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
化学反应分析
4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
科学研究应用
Chemistry: It is used as a model compound to study the reactivity of acridine derivatives.
Biology: The compound has shown promise in inhibiting the growth of certain cancer cell lines, making it a candidate for further biological studies.
Medicine: As an analogue of amsacrine, it is being investigated for its potential use in cancer therapy, particularly for tumors that are resistant to other treatments.
作用机制
The mechanism of action of 4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication process and leading to cell cycle arrest. This action is particularly effective against rapidly dividing cancer cells. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and repair .
相似化合物的比较
Compared to other acridine derivatives, 4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride is more lipophilic and has a broader antitumor spectrum. Similar compounds include:
Amsacrine: Known for its anticancer properties but less effective against solid tumors.
Daunorubicin: Another anticancer agent with a different mechanism of action.
Adriamycin: Widely used in cancer therapy but with a different chemical structure and action.
属性
CAS 编号 |
63178-48-3 |
|---|---|
分子式 |
C22H21ClN4O4S |
分子量 |
472.9 g/mol |
IUPAC 名称 |
(4-carbamoylacridin-9-yl)-[4-(methanesulfonamido)-2-methoxyphenyl]azanium;chloride |
InChI |
InChI=1S/C22H20N4O4S.ClH/c1-30-19-12-13(26-31(2,28)29)10-11-18(19)25-20-14-6-3-4-9-17(14)24-21-15(20)7-5-8-16(21)22(23)27;/h3-12,26H,1-2H3,(H2,23,27)(H,24,25);1H |
InChI 键 |
OHILZYUNDODLBN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)[NH2+]C2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


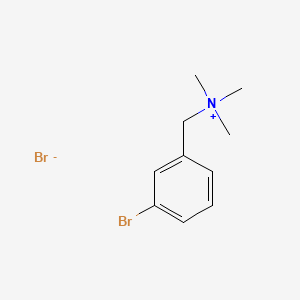

![2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide](/img/structure/B13755594.png)
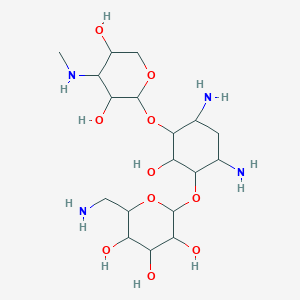
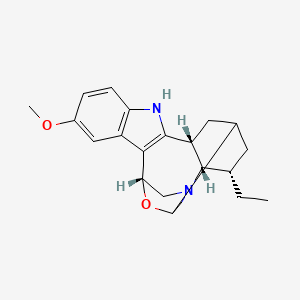
![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)

